4-n-Butyl-3',4'-difluorobenzophenone
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Overview
Description
4-Butyl-3’,4’-difluorobenzophenone is a chemical compound that belongs to the family of benzophenones. It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Butyl-3’,4’-difluorobenzophenone typically involves the acylation of fluorobenzene with p-fluorobenzoyl chloride. This reaction is conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .
Industrial Production Methods
Industrial production methods for similar compounds, such as 4,4’-difluorobenzophenone, involve a two-step synthesis. In the first step, fluorobenzene is reacted with formaldehyde under catalysis by organic sulphonic acids to give difluorodiphenylmethane. The product obtained is then isolated and oxidized with nitric acid to give the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3’,4’-difluorobenzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include aluminium chloride for acylation, nitric acid for oxidation, and various reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Butyl-3’,4’-difluorobenzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of high-performance polymers and other industrial materials
Mechanism of Action
The mechanism of action of 4-Butyl-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: A closely related compound used as a precursor to polyetherether ketone (PEEK), a high-performance polymer.
4-tert-Butyl-3’,4’-difluorobenzophenone: Another similar compound with applications in proteomics research.
Uniqueness
4-Butyl-3’,4’-difluorobenzophenone is unique due to its specific structural features, such as the butyl group and the difluoro substitution pattern. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
(4-butylphenyl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-10-15(18)16(19)11-14/h5-11H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKSSOAHRWKSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373808 |
Source
|
Record name | 4-butyl-3',4'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-04-6 |
Source
|
Record name | (4-Butylphenyl)(3,4-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-butyl-3',4'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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